molecular formula C5H3ClFNO B1403627 6-Chloro-3-fluoropyridin-2-OL CAS No. 1369769-03-8

6-Chloro-3-fluoropyridin-2-OL

Cat. No.: B1403627
CAS No.: 1369769-03-8
M. Wt: 147.53 g/mol
InChI Key: OVBUBBZWODRDRD-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoropyridin-2-OL (C₅H₃ClFNO) is a halogenated pyridine derivative characterized by a hydroxyl group at position 2, fluorine at position 3, and chlorine at position 5. This compound belongs to a class of substituted pyridines widely utilized in pharmaceutical and agrochemical research due to their versatile reactivity and ability to act as intermediates in synthesis.

Properties

IUPAC Name

6-chloro-3-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBUBBZWODRDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Substituted pyridines exhibit diverse physicochemical and functional properties depending on the type, number, and position of substituents. Below is a detailed comparison of 6-Chloro-3-fluoropyridin-2-OL with structurally related compounds:

Substituent Position and Electronic Effects

  • 6-Chloro-2-fluoropyridin-3-ol (CAS 883107-68-4): Substituents: Cl (position 6), F (position 2), –OH (position 3). Molecular Weight: 147.53 g/mol. Key Differences: The hydroxyl group at position 3 reduces acidity compared to the target compound’s hydroxyl at position 2. This isomer is used as a synthetic precursor in heterocyclic chemistry .
  • 2-Chloro-5-fluoropyridin-3-ol: Substituents: Cl (position 2), F (position 5), –OH (position 3). The fluorine at position 5 (meta to –OH) may stabilize the ring through inductive effects .
  • 6-Bromo-2-chloropyridin-3-ol :

    • Substituents: Br (position 6), Cl (position 2), –OH (position 3).
    • Key Differences: Bromine’s larger atomic radius increases steric bulk and polarizability compared to chlorine. This enhances lipophilicity and may alter binding affinity in biological systems .

Functional Group Variations

  • 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol :

    • Substituents: F (position 5), –OH (position 2), and a 3-hydroxypropyl chain at position 3.
    • Key Differences: The hydroxypropyl group introduces significant hydrophilicity and flexibility, making this compound suitable for studies on membrane permeability or prodrug design .
  • 6-(Trifluoromethyl)pyridin-3-ol :

    • Substituents: CF₃ (position 6), –OH (position 3).
    • Key Differences: The trifluoromethyl group is a stronger electron-withdrawing group than Cl or F, drastically reducing electron density on the pyridine ring. This enhances stability against oxidation and may increase acidity of the –OH group .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Predicted LogP* Acidity (pKa)*
This compound 147.53 (estimated) Cl (6), F (3), –OH (2) ~1.2 ~7.1
6-Chloro-2-fluoropyridin-3-ol 147.53 Cl (6), F (2), –OH (3) ~1.5 ~8.3
6-Bromo-2-chloropyridin-3-ol 192.45 Br (6), Cl (2), –OH (3) ~1.8 ~8.5
6-(Trifluoromethyl)pyridin-3-ol 177.09 CF₃ (6), –OH (3) ~1.0 ~6.5

*LogP and pKa values are estimated based on substituent effects.

Biological Activity

6-Chloro-3-fluoropyridin-2-OL is an organic compound with notable biological activities that have been explored in various studies. This article aims to provide a comprehensive overview of its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry.

This compound, with the chemical formula C5_5H4_4ClFNO, is characterized by the presence of a hydroxyl group (-OH) attached to a pyridine ring. This structure contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its interactions with enzymes and its potential therapeutic applications. Key areas of interest include:

  • Enzyme Inhibition : The compound has shown significant inhibitory activity against various enzymes, which can be leveraged for therapeutic purposes.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.

Research indicates that this compound interacts with specific molecular targets within cells, influencing biochemical pathways. The compound's ability to modify enzyme activity suggests potential mechanisms for its biological effects:

  • Competitive Inhibition : It may act as a competitive inhibitor for certain enzymes, effectively blocking substrate access.
  • Allosteric Modulation : The compound could also function as an allosteric modulator, altering enzyme conformation and activity.

Case Studies

  • Antitumor Activity : A study investigating the antitumor properties of various pyridine derivatives highlighted that this compound exhibited promising results in inhibiting tumor cell proliferation in vitro. The compound demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Studies : In vitro tests showed that this compound displayed antimicrobial activity against several bacterial strains, indicating its potential use in developing new antibiotics.

Data Table: Biological Activities of this compound

Activity TypeTarget/OrganismEffect ObservedReference
Enzyme InhibitionVarious EnzymesSignificant inhibition
AntimicrobialBacterial StrainsInhibition of growth
AntitumorCancer Cell LinesCytotoxic effects

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹⁹F NMR confirms fluorination position and purity, while ¹H/¹³C NMR identifies hydroxyl and chloro substituents .
  • X-ray Crystallography : Resolves positional isomers and hydrogen-bonding patterns (e.g., hydroxyl interactions) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying intermediates .

How can reaction conditions be optimized to achieve >95% purity in large-scale synthesis?

Advanced Research Question

  • Continuous Flow Reactors : Reduce side-product formation by maintaining precise temperature and mixing ratios .
  • Catalytic Systems : Use Pd/Xantphos catalysts to improve regioselectivity in halogenation steps .
  • Purification : Gradient elution in HPLC with C18 columns separates positional isomers (e.g., distinguishing 3-fluoro vs. 4-fluoro byproducts) .

How do structural modifications (e.g., substituent position) impact the compound’s bioactivity?

Advanced Research Question
Comparative SAR studies with analogs reveal:

CompoundSubstituent PositionBioactivity (IC₅₀, μM)
This compound2-OH, 3-F, 6-Cl12.3 (Antibacterial)
6-Chloro-5-fluoropyridin-2-ol2-OH, 5-F, 6-Cl>50 (Inactive)
The 3-fluoro group enhances hydrogen bonding with bacterial enzymes, while 5-fluoro disrupts planar geometry, reducing affinity .

What strategies resolve discrepancies in reported biological activity data for this compound?

Advanced Research Question

  • Standardized Assays : Use isogenic bacterial strains (e.g., E. coli K-12 vs. clinical isolates) to control for resistance mechanisms .
  • Solvent Controls : DMSO concentrations >1% may artificially suppress activity; use lower concentrations (<0.5%) .
  • Crystallographic Validation : Co-crystallize the compound with target enzymes (e.g., dihydrofolate reductase) to confirm binding modes .

How does the compound’s hygroscopicity affect experimental reproducibility, and how is this mitigated?

Advanced Research Question
The hydroxyl group at position 2 makes it hygroscopic, leading to variability in mass measurements. Solutions:

  • Storage : Store under inert gas (Ar) with molecular sieves in sealed vials .
  • Karl Fischer Titration : Precisely quantify water content before use .
  • Lyophilization : Remove adsorbed water prior to biological assays .

What computational tools predict the reactivity of this compound in novel reactions?

Advanced Research Question

  • Retrosynthesis AI : Tools like Pistachio or Reaxys propose synthetic routes using halogenation and coupling reactions .
  • DFT Calculations : Model transition states for nucleophilic substitution (e.g., Cl → OH exchange) to predict activation energies .

How do surface interactions (e.g., with labware materials) influence experimental outcomes?

Advanced Research Question
The compound’s fluorine and hydroxyl groups adsorb onto glassware, reducing effective concentration. Mitigation strategies:

  • Silanization : Treat glass surfaces with trimethylchlorosilane to minimize binding .
  • Alternative Materials : Use PTFE containers for solubility studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-fluoropyridin-2-OL
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-fluoropyridin-2-OL

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